5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique pyrazole structure, which includes a methyl group and a tetrahydropyran moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a versatile building block in the development of more complex molecular architectures. Its classification falls under the category of pyrazole derivatives, which are widely studied for their biological activities and synthetic utility.
The synthesis of 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are optimized to enhance yield and selectivity. Catalysts may also be used to facilitate certain steps in the synthesis process.
5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine features a pyrazole ring substituted at one position by a methyl group and at another by a tetrahydropyran group. The molecular formula for this compound is CHNO, indicating the presence of two nitrogen atoms within the pyrazole ring.
The molecular weight is approximately 178.24 g/mol. The structural representation can be visualized using chemical drawing software or databases that provide 2D and 3D models of molecular structures.
5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine participates in various chemical reactions:
The specific reagents and conditions used during these reactions significantly influence the products formed. For example, varying the temperature or solvent can lead to different outcomes in terms of yield and purity.
The mechanism of action for 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine primarily involves its interaction with biological targets such as enzymes or receptors. It may modulate enzymatic activity or receptor signaling pathways, which could contribute to its potential therapeutic effects. Detailed studies are required to elucidate specific interactions and effects on cellular processes.
5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine is typically characterized by:
The compound exhibits typical properties associated with amines and heterocyclic compounds:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) can be employed to confirm the structure and purity of synthesized samples.
5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine has several potential scientific uses:
Pyrazole derivatives have undergone significant pharmacological development since their initial synthesis by Hans von Pechmann in 1898. Ludwig Knorr’s pioneering work on pyrazole synthesis via β-dicarbonyl condensation with hydrazines established foundational methodologies that remain relevant today [1] [10]. The mid-20th century marked a transformative period with the clinical introduction of antipyrine (phenazone) for analgesic applications, demonstrating pyrazole’s potential as a biologically active scaffold. Subsequent decades yielded structurally complex derivatives such as celecoxib, a selective cyclooxygenase-2 inhibitor approved in 1999, which validated pyrazole’s capacity for target specificity [3] .
The 21st century witnessed diversification into kinase modulation and central nervous system therapeutics. Crizotinib, an anaplastic lymphoma kinase inhibitor approved in 2011, exemplifies pyrazole’s role in precision oncology [1] [3]. Concurrently, fipronil emerged as a potent GABA antagonist insecticide, highlighting agricultural applications [8]. This evolution reflects strategic molecular refinements:
Table 1: Evolution of Clinically Significant Pyrazole Derivatives
Compound | Therapeutic Category | Key Structural Features | Approval Period |
---|---|---|---|
Phenazone | Analgesic/Antipyretic | 1,2-Dimethyl-3-pyrazolone | Late 19th Century |
Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 4-Sulfamoylphenyl group | 1999 |
Crizotinib | Anticancer (ALK inhibitor) | 2-Amino pyridine substituent | 2011 |
Fipronil | Insecticide | Trifluoromethylsulfinyl group | 1996 |
Recent advances focus on aminopyrazole optimization, particularly 4-aminopyrazoles like 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine, which serve as intermediates for kinase inhibitors such as pirtobrutinib [8] [10]. This progression demonstrates pyrazole’s adaptability in addressing diverse therapeutic targets through rational structural modifications.
The tetrahydropyran-4-yl (oxan-4-yl) moiety confers distinctive physicochemical and pharmacological advantages to pyrazole systems. Its semi-rigid chair conformation balances conformational flexibility with spatial orientation, optimizing receptor-ligand interactions. In 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine (molecular formula: C₉H₁₅N₃O; molecular weight: 181.23 g/mol), this substitution directly influences electronic distribution and three-dimensional binding capabilities [4].
Conformational and Electronic Effects
Table 2: Physicochemical Properties of 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine
Property | Value/Characteristic | Methodology |
---|---|---|
Molecular Weight | 181.23 g/mol | Mass spectrometry |
Hydrogen Bond Donors | 1 (C₄-NH₂) | Computational prediction |
Hydrogen Bond Acceptors | 3 (O, N₁, N₂) | Computational prediction |
Topological Polar Surface Area | 45.3 Ų | ChemDraw modeling |
Predicted LogD (pH 7.4) | 0.8 ± 0.2 | Reversed-phase HPLC |
Structure-Activity Relationship (SAR) Contributions
The oxan-4-yl group demonstrates regioselective directing effects during synthesis. Nucleophilic substitutions preferentially occur at the C₄-amino position, enabling derivatization to amides or imines without compromising the tetrahydropyran ring [9]. This contrasts with N₁-aryl pyrazoles, where electrophilic aromatic substitutions yield complex regioisomer mixtures. Key SAR observations include:
Synthetic accessibility further enhances oxan-4-yl’s utility. Optimized routes employ nano-ZnO-catalyzed cyclocondensation between 3-oxobutanoic acid derivatives and oxan-4-yl hydrazine, achieving yields >85% under green chemistry conditions [9]. Alternatively, microwave-assisted methods facilitate 1,3-dipolar cycloadditions using oxan-4-yl alkenes, reducing reaction times from hours to minutes .
Table 3: Synthetic Routes to 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine
Method | Precursors | Conditions | Yield |
---|---|---|---|
Knorr-type condensation | Ethyl acetoacetate, 4-hydrazinyltetrahydropyran | Ethanol, reflux, 12h | 78% |
Nano-ZnO catalyzed cyclization | 3-Oxobutanoic acid, tetrahydropyran-4-ylhydrazine | H₂O, 80°C, 2h | 86% |
Microwave-assisted synthesis | (Oxan-4-yl)prop-2-en-1-one, hydrazine | DMF, 150°C, 20 min, 300W | 92% |
The strategic incorporation of oxan-4-yl transforms pyrazole scaffolds into multifunctional pharmacophores capable of simultaneous hydrophobic, hydrogen bonding, and steric interactions. This is exemplified by recent studies where 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine derivatives exhibited dual PI3K/mTOR inhibition (IC₅₀ = 39 nM) and preferential accumulation in tumor tissue (selectivity index >15) [8] [9]. These advances underscore oxan-4-yl’s role in overcoming historical limitations of pyrazole therapeutics, particularly regarding solubility and target promiscuity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: